REACTION_CXSMILES
|
[NH:1]1[CH:5]=[C:4]([B:6]2[O:14][C:11]([CH3:13])([CH3:12])[C:8]([CH3:10])([CH3:9])[O:7]2)[CH:3]=[N:2]1.C([O-])([O-])=O.[Cs+].[Cs+].Cl[CH2:22][CH2:23][C:24]#[N:25]>CN(C)C=O.C(OCC)(=O)C>[CH3:12][C:11]1([CH3:13])[C:8]([CH3:9])([CH3:10])[O:7][B:6]([C:4]2[CH:3]=[N:2][N:1]([CH2:22][CH2:23][C:24]#[N:25])[CH:5]=2)[O:14]1 |f:1.2.3|
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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N1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
Cs2CO3
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
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ClCCC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
washed with water (3×) and brine (3×)
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Type
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CONCENTRATION
|
Details
|
The organic phases was concentrated in vacuo onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (SiO2, CH2Cl2:CH3OH 100:0-90:10)
|
Name
|
|
Type
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NN(C1)CCC#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |